Furterene
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Overview
Description
Fullerenes are a family of hollow carbon molecules that can form either closed cages (resembling “buckyballs”) or cylindrical structures (carbon nanotubes). The first fullerene, C60 , was discovered in 1985 by Sir Harold W. Kroto, Richard E. Smalley, and Robert F. Curl, Jr., for which they were awarded the 1996 Nobel Prize in Chemistry . These unique carbon allotropes have opened up new avenues in nanoscience and nanotechnology.
Preparation Methods
a. Synthetic Routes: C10H9N7O , can be synthesized through various methods. Unfortunately, specific synthetic routes for furterene are not widely documented in the literature. further research may reveal additional details.
b. Industrial Production: Industrial-scale production of this compound remains limited due to its relative obscurity. Researchers primarily focus on more well-known fullerenes like C60 and carbon nanotubes. As a result, large-scale this compound production methods are not established.
Chemical Reactions Analysis
a. Reactivity: Furterene’s reactivity likely involves typical carbon-nitrogen and carbon-oxygen bonds. without extensive experimental data, we can only speculate on its specific reactions.
b. Common Reagents and Conditions: Given its structural similarity to other fullerenes, this compound may undergo reactions similar to those observed for C60. These could include oxidation, reduction, and substitution reactions. Common reagents might involve strong acids, bases, or radical initiators.
c. Major Products: The products formed from this compound reactions would depend on the specific reaction conditions. Further research is needed to identify major products conclusively.
Scientific Research Applications
Furterene’s applications remain largely unexplored. potential areas include:
Chemistry: Investigating its unique properties and reactivity.
Biology: Exploring its interactions with biological molecules.
Medicine: Assessing its potential as a drug delivery vehicle or diagnostic agent.
Industry: Investigating its use in materials science and nanotechnology.
Mechanism of Action
Unfortunately, the precise mechanism by which furterene exerts its effects remains unknown. Researchers would need to study its interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
While furterene lacks widespread recognition, it shares structural features with other fullerenes. Notable comparisons include C60 (buckyballs) and carbon nanotubes. This compound’s uniqueness lies in its specific nitrogen and oxygen substitutions.
Properties
CAS No. |
7761-75-3 |
---|---|
Molecular Formula |
C10H9N7O |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
6-(furan-2-yl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C10H9N7O/c11-7-5(4-2-1-3-18-4)14-6-8(12)16-10(13)17-9(6)15-7/h1-3H,(H6,11,12,13,15,16,17) |
InChI Key |
HCNBCFYKPSFHLH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Key on ui other cas no. |
7761-75-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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